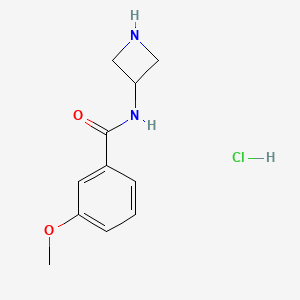

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride

Description

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a 3-methoxybenzamide moiety. The azetidine ring, a strained four-membered cyclic amine, confers unique conformational and electronic properties compared to larger heterocycles like piperidine or pyrrolidine . The 3-methoxybenzamide group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions in biological or catalytic systems. The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical or synthetic applications .

Properties

IUPAC Name |

N-(azetidin-3-yl)-3-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9;/h2-5,9,12H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHUNROSDQHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401425-77-1 | |

| Record name | Benzamide, N-3-azetidinyl-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxybenzamide group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The methoxybenzamide group can then be introduced through a series of substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and the use of specific catalysts to enhance reaction efficiency.

Types of Reactions:

Oxidation: The azetidine ring can undergo oxidation reactions, often leading to the formation of more complex structures.

Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

Substitution: Substitution reactions are common, especially for introducing various functional groups to the benzamide moiety.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the benzamide ring.

Scientific Research Applications

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzamide group may enhance binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- Electron Effects : The 3-methoxy group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing trifluoroacetyl group in N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide HCl .

- Steric and Solubility Profiles : The bulky tert-butyl carbamate in enhances steric hindrance but reduces polarity compared to the target compound’s unprotected azetidine amine .

Key Observations :

Table 3: Property Comparison

Key Observations :

Biological Activity

N-(Azetidin-3-yl)-3-methoxybenzamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring and methoxybenzamide moiety. The structural features are critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Research indicates that compounds with similar structures can interact with various enzymes and receptors, potentially leading to anti-inflammatory and neuroprotective effects. For instance, modifications in the benzamide structure have been shown to affect the inhibition of the NLRP3 inflammasome, a critical component in inflammatory responses .

Antiinflammatory Effects

Studies have demonstrated that compounds structurally similar to this compound exhibit anti-inflammatory properties by inhibiting the NLRP3 inflammasome. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

Neuroprotective Properties

Research indicates potential neuroprotective effects in models of neurodegenerative diseases. For example, compounds targeting the NLRP3 inflammasome have shown promise in reducing Alzheimer's disease pathology in transgenic mouse models . The exact mechanisms remain to be fully elucidated, but they may involve modulation of neuroinflammatory pathways.

Case Studies

- In Vivo Studies : In a study involving mouse models of Alzheimer’s disease, a compound structurally related to this compound demonstrated significant reductions in amyloid plaque formation and neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Inflammatory Disease Models : Another study highlighted the compound's efficacy in reducing myocardial infarction-related inflammation through inhibition of the NLRP3 inflammasome, showcasing its potential application in cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the azetidine ring or benzamide moiety can enhance potency and selectivity against specific targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation on benzamide | Increased potency against NLRP3 inflammasome |

| Alteration of azetidine substituents | Improved selectivity for specific kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.